
TFA-Hexylaminolinker Phosphoramidite
Übersicht
Beschreibung
Phosphoramidite for the incorporation of an amino function at the 5' end of an oligonucleotide.
N-trifluoroacetyl (TFA) protected aminolink C6 phosphoramidite for the synthesis of 5'-amino-modified oligonucleotides. TFA protection is smoothly removed during ammonia deprotection, and does not require any additional steps. If necessary, the resulting oligonucleotides can be purified by ion exchange chromatography, or gel electrophoresis.
Biologische Aktivität
TFA-Hexylaminolinker Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, particularly for the introduction of functional groups that facilitate further conjugation with biological molecules. This article discusses its biological activity, focusing on its applications in antisense oligonucleotide (ASO) technology and related research findings.
Overview of this compound
This compound is characterized by a hexylamine linker and a trifluoroacetyl (TFA) protecting group. The TFA group allows for straightforward deprotection to yield an amine that can be utilized for various conjugation reactions. This compound is particularly valuable in the development of ASOs, which are designed to bind to specific RNA sequences and modulate gene expression.
The biological activity of this compound primarily stems from its role in enhancing the delivery and efficacy of ASOs. The incorporation of this phosphoramidite into oligonucleotides allows for:
- Improved Cellular Uptake : The hexylamine linker increases hydrophobicity, facilitating better interaction with cellular membranes.
- Conjugation Opportunities : The free amine group post-deprotection can react with various labels or affinity agents, enhancing the targeting and effectiveness of ASOs.
Enhanced Potency and Delivery
Research indicates that fatty acid conjugation, similar to the functionality provided by this compound, significantly enhances the potency of ASOs. For instance, studies have shown that conjugating ASOs with long-chain fatty acids improves their binding affinity to plasma proteins, which facilitates their transport to target tissues such as muscle and liver .
Case Studies
- Fatty Acid Conjugation : A study demonstrated that palmitic acid conjugation improved the affinity of phosphorothioate (PS) ASOs for serum albumin, leading to enhanced potency in muscle tissues .
- Targeting Specific Cells : Another investigation found that ASOs modified with specific ligands could achieve over 50-fold increases in uptake into pancreatic beta-cells, showcasing the potential for targeted delivery using modified oligonucleotides .
Comparative Data on Biological Activity
The following table summarizes key properties and findings related to this compound and its derivatives:
Property | This compound | Fatty Acid Conjugated ASOs | Standard PS ASOs |
---|---|---|---|
Cellular Uptake Improvement | Yes | Significant (up to 60-fold) | Moderate |
Target Tissue Specificity | Broad | Muscle, Liver | General |
Conjugation Versatility | High | Moderate | Low |
Efficacy in Gene Silencing | Variable | High | Moderate |
Research Findings
Recent studies have highlighted several important findings regarding the use of this compound:
- Efficiency in Synthesis : The TFA protecting group allows for efficient deprotection during oligonucleotide synthesis, making it a preferred choice for automated synthesizers .
- Stability Concerns : While TFA-modified compounds provide immediate availability for conjugation, they are sensitive to prolonged exposure to heat and moisture, which can affect their stability during transport .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
TFA-Hexylaminolinker Phosphoramidite plays a crucial role in the synthesis of modified oligonucleotides. It is particularly useful for introducing functional groups that can enhance binding affinity and specificity towards target nucleic acids. The hexylamine moiety provides spatial flexibility, which is advantageous for various biochemical applications.
Key Reactions:
- Standard phosphoramidite chemistry reactions.
- Coupling with various amino-modified oligonucleotides.
Therapeutic Applications
Oligonucleotides synthesized using this compound have been employed in therapeutic contexts, such as:
- Antisense Therapy: Targeting specific mRNA sequences to inhibit gene expression.
- Gene Silencing: Utilizing small interfering RNAs (siRNAs) to downregulate gene expression.
Case Study:
In a study involving siRNA multimers, this compound was used to create heteromultimers that showed enhanced uptake in cellular models. The study demonstrated that larger multimers exhibited significantly longer serum half-lives compared to monomeric forms, indicating potential for improved therapeutic efficacy .
Interaction Studies
Research utilizing this compound often focuses on how oligonucleotides interact with target nucleic acids. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) are commonly employed to evaluate these interactions.
Findings:
- Enhanced binding affinities were observed for oligonucleotides synthesized with this compound compared to those synthesized with other linkers.
- The hexylamine linker contributed to increased stability of the resulting complexes in physiological conditions.
Q & A
Basic Research Questions
Q. What is the role of TFA-Hexylaminolinker Phosphoramidite in oligonucleotide synthesis?
this compound is used to introduce a primary amine group at the 5'-end of synthetic oligonucleotides. This amine serves as a functional handle for post-synthetic labeling with fluorescent dyes, biotin, or other probes. The trifluoroacetyl (TFA) protecting group is cleaved under standard ammonia deprotection conditions, ensuring compatibility with solid-phase synthesis protocols .
Q. How is this compound incorporated into oligonucleotide sequences?
During automated synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain via standard phosphoramidite chemistry. The coupling step typically uses tetrazole or a derivative as an activator, with a reaction time of 30–60 seconds. The TFA group remains stable during synthesis but is removed during ammonia-based cleavage and deprotection .
Q. What are the standard deprotection methods for TFA-Hexylaminolinker-modified oligonucleotides?
The TFA group is cleaved under basic conditions. A 28–30% ammonium hydroxide solution at 55°C for 4–16 hours is commonly used. After deprotection, the amine is exposed for conjugation. Note that prolonged deprotection may degrade the oligonucleotide backbone .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency of this compound?
Low coupling efficiency may result from solvent incompatibility or oxidation. Evidence suggests that acetonitrile (MeCN) is superior to tetrahydrofuran (THF) as a solvent due to faster reaction kinetics and reduced formation of shortmers. Additionally, ensure anhydrous conditions and fresh activator solutions to minimize phosphoramidite oxidation .
Q. What analytical methods are recommended to verify successful incorporation and purity?
Reverse-phase HPLC is critical for separating full-length oligonucleotides from failure sequences. MALDI-TOF mass spectrometry confirms molecular weight accuracy, while UV-vis spectroscopy quantifies amine availability post-deprotection. For complex mixtures, PAGE or capillary electrophoresis may resolve impurities .
Q. How does TFA-Hexylaminolinker compare to MMT-protected amino modifiers in stability and deprotection?
Unlike MMT (monomethoxytrityl)-protected linkers, which require acidic deprotection (e.g., 3% trichloroacetic acid), the TFA group is removed under milder basic conditions. This makes TFA-Hexylaminolinker preferable for acid-sensitive sequences. However, MMT offers better real-time trityl monitoring during synthesis .
Q. What are the implications of improper storage on TFA-Hexylaminolinker reactivity?
Moisture and oxygen degrade phosphoramidites. Store the compound in anhydrous acetonitrile or dichloromethane under inert gas (argon or nitrogen) at –20°C. Degradation manifests as reduced coupling efficiency or increased side products like phosphodiesters .
Q. How can researchers quantify the amine group post-deprotection for labeling efficiency?
UV-vis spectroscopy (e.g., absorbance at 260 nm for oligonucleotides and 280 nm for amine-reactive dyes) or fluorometric assays (e.g., fluorescamine) quantifies free amines. Alternatively, NMR tracks TFA removal by observing trifluoroacetate byproducts .
Q. What steps prevent oxidation of TFA-Hexylaminolinker during automated synthesis?
Use fresh, peroxide-free solvents (e.g., MeCN) and antioxidants like BHT (butylated hydroxytoluene) in the phosphoramidite solution. Regularly purge synthesis columns with inert gas to exclude oxygen .
Q. How does TFA-Hexylaminolinker compatibility with modified nucleotides (e.g., 2'-O-methyl) affect probe design?
The linker’s hexyl spacer minimizes steric hindrance when paired with bulky modifications. However, ensure compatibility with deprotection conditions—e.g., 2'-O-methyl RNA requires longer ammonia treatment, which may necessitate adjusting TFA cleavage times .
Eigenschaften
IUPAC Name |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKTKILBQHSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.